1,3-Diazidoadamantane

Description

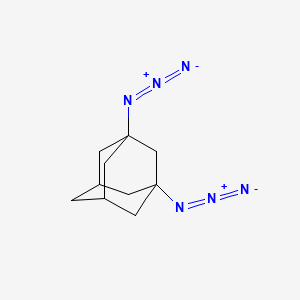

1,3-Diazidoadamantane is a rigid, polycyclic compound derived from adamantane, a diamondoid hydrocarbon known for its thermal stability and lipophilicity.

The azide groups in this compound enable click chemistry applications, such as Huisgen cycloaddition, for constructing complex molecular architectures. Additionally, the compound’s rigid structure enhances binding affinity to biological targets, making it a candidate for antiviral, antimicrobial, and antitumor agents .

Propriétés

Numéro CAS |

908245-26-1 |

|---|---|

Formule moléculaire |

C10H14N6 |

Poids moléculaire |

218.26 g/mol |

Nom IUPAC |

1,3-diazidoadamantane |

InChI |

InChI=1S/C10H14N6/c11-15-13-9-2-7-1-8(4-9)5-10(3-7,6-9)14-16-12/h7-8H,1-6H2 |

Clé InChI |

VYTTZRCUSZBQTC-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3(CC1CC(C2)(C3)N=[N+]=[N-])N=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1,3-diazidoadamantane typically involves the reaction of 1,3-dibromoadamantane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C10H14Br2+2NaN3→C10H14N6+2NaBr

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Analyse Des Réactions Chimiques

1,3-Diazidoadamantane undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents. For example, the reaction with triphenylphosphine can yield 1,3-diphosphinoadamantane.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and various alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Diazidoadamantane has several applications in scientific research:

Materials Science: It is used in the synthesis of high-energy materials and polymers due to its high energy content and stability.

Pharmaceuticals: The compound serves as a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.

Chemistry: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in bioconjugation techniques, where it helps in the attachment of biomolecules to surfaces or other molecules.

Mécanisme D'action

The mechanism of action of 1,3-diazidoadamantane largely depends on the specific application and the chemical environment. In general, the azido groups can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These transformations enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.

Comparaison Avec Des Composés Similaires

1,3-Diaminoadamantane and Derivatives

Key Differences :

- Functional Groups: 1,3-Diaminoadamantane features amino (-NH₂) groups instead of azides, synthesized via Hofmann degradation of 1,3-adamantanedicarboxylic acid derivatives .

- Biological Activity: The diamine derivative exhibits antitubercular properties (e.g., SQ109, a diamino adamantane derivative in clinical trials) but lacks the click chemistry utility of azides .

- Stability: Amino groups confer lower reactivity compared to azides, reducing explosive risks but limiting applications in bioorthogonal chemistry.

Table 1: Comparison of 1,3-Diazidoadamantane and 1,3-Diaminoadamantane

Triazole- and Tetrazole-Functionalized Adamantanes

Example Compounds :

Key Differences :

1,3,5-Triaza-7-phosphaadamantane (PTA)

Key Differences :

- Structure : Incorporates three nitrogen atoms and one phosphorus atom, forming a heteroatom-rich cage .

- Coordination Chemistry : PTA acts as a κ-P,N ligand, enabling catalytic applications in transition metal complexes, unlike the azide-focused reactivity of this compound .

- Safety: PTA is non-explosive and stable under ambient conditions, contrasting with the thermal sensitivity of azides .

Isocyanide and Isoselenocyanate Adamantanes

Example Compounds :

- 1-(1-Isocyanoethyl)adamantane .

- 1-(3-Isoselenocyanatopropyl)adamantane .

Key Differences :

- Functional Groups: Isocyanides (-NC) and isoselenocyanates (-SeCN) offer distinct reactivity, such as Ugi reactions (isocyanides) or selenium-mediated redox activity .

- Applications: These derivatives are used in multicomponent reactions and organoselenium chemistry, diverging from azides’ bioorthogonal utility .

Activité Biologique

1,3-Diazidoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antiviral and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from recent research, including case studies and experimental data.

Chemical Structure and Properties

This compound features two azide groups (-N₃) attached to the adamantane framework. This modification enhances its reactivity and opens up pathways for diverse applications in drug development and materials science.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various biochemical pathways. The azide groups can participate in click chemistry reactions, facilitating the conjugation with biomolecules. This property is particularly useful in drug delivery systems and the development of targeted therapies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance:

- In vitro Studies : Research has demonstrated that compounds derived from adamantane exhibit significant antiviral activity against viruses such as influenza and HIV. The mechanism often involves inhibition of viral entry or replication within host cells .

- Case Study : A study evaluated the efficacy of this compound against a panel of RNA viruses. The results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The optimal anti-proliferative activity was observed at specific concentrations, leading to apoptosis in treated cells .

- Mechanism of Action : The compound's ability to induce oxidative stress and disrupt cellular signaling pathways has been proposed as a mechanism for its anticancer activity. Molecular docking studies suggest that it may inhibit key enzymes involved in tumor growth .

Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study published in Nature reported that derivatives of adamantane showed potent activity against pathogenic bacteria and fungi. The synthesized compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Another research article highlighted the synthesis of adamantane-linked thiazole derivatives which displayed significant anti-proliferative effects across multiple human tumor cell lines. These findings support the potential use of this compound as a lead compound for developing new anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.